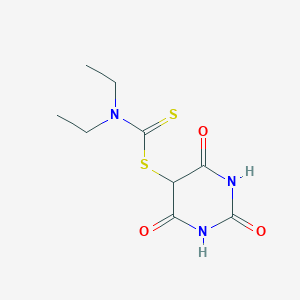![molecular formula C14H12N2O B232438 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one, also known as DMBN, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one in anti-tumor activity involves the inhibition of the Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation. 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In anti-inflammatory activity, 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one has been shown to have low cytotoxicity and high selectivity towards cancer cells, making it a promising candidate for anti-tumor therapy. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one is its ease of synthesis and purification, which makes it a readily available reagent for use in various lab experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one. One direction is the development of novel anti-tumor agents based on the structure of 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one. Another direction is the synthesis of new organic materials with unique properties using 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one as a building block. Additionally, further research is needed to investigate the potential of 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one as an anti-inflammatory agent and its effects on oxidative stress-related diseases.
Métodos De Síntesis
2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one can be synthesized by the reaction of 2,3-dimethylaniline and 2-chloronicotinoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution to form 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one as the final product. This method has been optimized to achieve high yields and purity of 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one.
Aplicaciones Científicas De Investigación
2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one has been extensively studied for its potential applications in various fields. In the field of medicine, 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent. In materials science, 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one has been used as a building block for the synthesis of novel organic materials with unique properties such as fluorescence and conductivity. In organic synthesis, 2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2,3-dimethylbenzo[b][1,6]naphthyridin-1-one |
InChI |
InChI=1S/C14H12N2O/c1-9-7-13-11(14(17)16(9)2)8-10-5-3-4-6-12(10)15-13/h3-8H,1-2H3 |
Clave InChI |
IHZTXJHTCLWCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=CC=CC=C3C=C2C(=O)N1C |
SMILES canónico |
CC1=CC2=NC3=CC=CC=C3C=C2C(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)








![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
